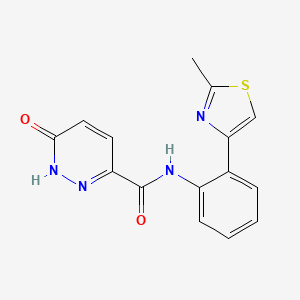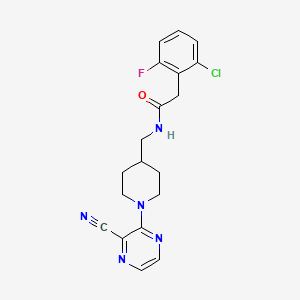![molecular formula C28H27BrN2O3S2 B2477286 2-(2-((1-(4-ブロモベンジル)-1H-インドール-3-イル)チオ)アセトアミド)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボン酸エチル CAS No. 681274-61-3](/img/structure/B2477286.png)
2-(2-((1-(4-ブロモベンジル)-1H-インドール-3-イル)チオ)アセトアミド)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a multifaceted organic compound possessing a complex structure
科学的研究の応用
Chemistry: In chemical research, this compound is of interest due to its complex structure and reactivity, serving as a precursor for synthesizing novel heterocyclic compounds.
Biology: Biologically, derivatives of indoles and benzo[b]thiophene are being explored for their potential pharmaceutical applications, including antimicrobial and anticancer activities.
Medicine: In medicinal chemistry, this compound's structure suggests potential as a lead compound for drug development targeting specific biological pathways.
Industry: Industrially, it could be utilized in the synthesis of advanced materials or as a reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step organic synthesis process. The initial step often involves the functionalization of 4-bromobenzyl chloride, which is then reacted with 1H-indole-3-thiol under base conditions to form 1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamide. Subsequent steps may involve the acylation of this intermediate with ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound often requires optimization of reaction conditions to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time play critical roles. Typically, these processes would employ scalable techniques like batch or continuous flow chemistry.
化学反応の分析
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, potentially leading to the formation of various oxindoles.
Reduction: Reduction of the compound might target the bromobenzyl group, potentially converting it into a benzyl group.
Substitution: The bromine atom in the 4-bromobenzyl group is a key site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ and OsO₄.
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under mild conditions, often in the presence of a base.
Major Products:
Oxidation reactions can yield oxindole derivatives.
Reduction can lead to the formation of ethyl 2-(2-((1-(benzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Substitution reactions may produce various 4-substituted benzyl derivatives.
作用機序
The compound’s biological activity likely involves interaction with specific molecular targets, such as enzymes or receptors, through binding to the active site or modulating receptor activity. The indole moiety, for instance, is known for its ability to interact with various proteins, influencing cellular processes and pathways.
類似化合物との比較
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Ethyl 2-(1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Lacks the bromobenzyl group.
4-Bromo-1H-indole: Contains only the indole structure with a bromine atom.
Ethyl 2-(2-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Missing the indole moiety entirely.
These comparisons highlight the unique structural properties of the compound, which may confer distinct reactivity and biological activity, distinguishing it from other similar molecules.
特性
IUPAC Name |
ethyl 2-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O3S2/c1-2-34-28(33)26-21-8-4-6-10-23(21)36-27(26)30-25(32)17-35-24-16-31(22-9-5-3-7-20(22)24)15-18-11-13-19(29)14-12-18/h3,5,7,9,11-14,16H,2,4,6,8,10,15,17H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOZEWCKTUGKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2477211.png)

![2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2477215.png)
![N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2477217.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2477219.png)
![3-(3,4-dimethoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2477220.png)
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2477221.png)
![5-bromo-2-hydroxy-N'-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B2477222.png)

![Methyl 2-amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2477224.png)
